4-Chlor-N-methylanilin

Übersicht

Beschreibung

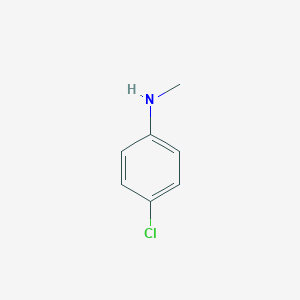

4-Chloro-N-methylaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where a chlorine atom is substituted at the para position and a methyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

4-Chloro-N-methylaniline serves as a crucial intermediate in the synthesis of various chemical compounds:

- Dyes and Pigments : It is used in the production of azo dyes, which are widely applied in textiles and food coloring. Its reactivity allows it to form stable azo compounds when coupled with diazonium salts.

- Pharmaceuticals : The compound is utilized in synthesizing pharmaceutical agents, particularly those requiring aromatic amine functionalities.

Table 1: Synthesis Pathways Involving 4-Chloro-N-methylaniline

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Azo Coupling | Coupling with diazonium salts to form azo dyes | Variable |

| Amine Alkylation | Alkylation reactions to produce substituted amines | 76% |

| Blocked Polyisocyanates | Used as a blocking agent for polyisocyanate synthesis | High |

Material Science Applications

In material science, 4-Chloro-N-methylaniline is utilized in the formulation of polymers and coatings:

- Polyurethanes : It acts as a blocking agent in the synthesis of blocked polyisocyanates, which are thermally reversible systems. This application is significant for producing flexible foams and coatings that require specific thermal properties.

Case Study: Polyurethane Development

Recent studies have shown that N-methylaniline derivatives, including 4-chloro-N-methylaniline, exhibit favorable blocking kinetics when used with isocyanates. The kinetic parameters established from these studies can optimize conditions for new polyurethane products .

Environmental and Safety Considerations

While 4-Chloro-N-methylaniline has beneficial applications, it also poses environmental and health risks:

- Toxicity Studies : Research indicates potential carcinogenic effects associated with exposure to aromatic amines, including 4-chloro-N-methylaniline. Occupational exposure limits are critical for workers in chemical manufacturing environments.

- Detection Methods : Innovative methods have been developed for detecting this compound in complex mixtures, particularly as a degradation product of azo dyes used in consumer products .

Regulatory Status

The regulatory framework surrounding 4-Chloro-N-methylaniline includes guidelines on safe handling and exposure limits due to its potential health risks. The International Agency for Research on Cancer (IARC) has classified certain chlorinated amines as possibly carcinogenic to humans.

Table 2: Regulatory Guidelines

| Organization | Regulation Type | Notes |

|---|---|---|

| IARC | Carcinogenicity Class | Group 2B - Possibly carcinogenic |

| EPA | Exposure Limits | Specific limits for occupational exposure |

Wirkmechanismus

Target of Action

4-Chloro-N-methylaniline, also known as N-methyl-p-chloroaniline, is a type of phenylalkylamine

Mode of Action

It’s known that phenylalkylamines can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing the biochemical processes they are involved in.

Biochemical Pathways

It’s known that phenylalkylamines can influence a variety of biochemical pathways due to their interactions with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the physiological context.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a boiling point of 239 °c and a density of 1169 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that phenylalkylamines can have a variety of effects at the molecular and cellular levels, depending on their specific targets and the physiological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-N-methylaniline. For instance, the compound is flammable and can cause respiratory irritation, skin irritation, and serious eye damage . Therefore, it should be handled with care, preferably in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It’s also harmful to aquatic life with long-lasting effects , indicating that its release to the environment should be avoided.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-N-methylaniline can be synthesized through several methods. One common method involves the methylation of 4-chloroaniline using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, 4-Chloro-N-methylaniline is produced through a similar methylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully monitored to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form 4-chloro-N-methylcyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used under appropriate conditions.

Major Products:

Oxidation: Formation of 4-chloro-N-methyl-nitrobenzene.

Reduction: Formation of 4-chloro-N-methylcyclohexylamine.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-N-methylaniline can be compared with other similar compounds such as:

4-Chloroaniline: Lacks the methyl group on the nitrogen atom, leading to different reactivity and applications.

N-Methylaniline: Lacks the chlorine atom, resulting in different chemical properties and uses.

4-Chloro-2-methylaniline: Has an additional methyl group on the benzene ring, affecting its reactivity and applications.

Uniqueness: The presence of both the chlorine atom and the methyl group in 4-Chloro-N-methylaniline provides unique reactivity and makes it a valuable intermediate in various chemical syntheses.

Biologische Aktivität

4-Chloro-N-methylaniline, a derivative of aniline, is a chemical compound that has garnered attention due to its biological activity and potential health effects. This article provides a comprehensive overview of its biological properties, including toxicity, metabolism, and case studies related to its exposure.

Chemical Structure and Properties

4-Chloro-N-methylaniline is characterized by the presence of a chlorine atom at the para position relative to the amino group on the benzene ring. Its molecular formula is C₇H₈ClN, and it is classified as an aromatic amine. The structure can be represented as follows:

Metabolism and Toxicokinetics

Metabolism : Experimental studies indicate that 4-chloro-N-methylaniline undergoes metabolic conversion primarily in the liver. In vitro analyses using rat liver microsomes have shown that this compound can be converted into various metabolites, including symmetrical azo derivatives. Notably, metabolites such as 5-chloro-2-N-hydroxyaminotoluene have been identified, although these have not been observed in vivo .

Excretion : The compound is rapidly eliminated from the body, primarily through urinary excretion within 72 hours post-administration . Binding studies have shown that 4-chloro-N-methylaniline can covalently bind to proteins, DNA, and RNA in liver tissues of rats and mice, indicating potential genotoxic effects .

Acute Toxicity

Acute toxicity studies have demonstrated significant pathological changes in animals exposed to varying doses of 4-chloro-N-methylaniline. For instance:

- Doses : Animals were treated with doses ranging from 0 to 6000 mg/kg in their diet over 60 days.

- Findings : Observed effects included dose-dependent enlargement of the liver and spleen, hyperemia in the bladder, and increased incidences of hematuria at higher doses .

Chronic Exposure

Chronic exposure studies reveal further insights into the long-term effects of this compound:

- Study Design : In an 80-week study involving ICR mice, groups were administered varying concentrations (0, 20, 100, or 500 ppm) of 4-chloro-N-methylaniline.

- Results : There was a marked decrease in body weight in treated groups compared to controls. Histopathological examinations indicated significant organ changes, particularly in the liver and spleen .

Case Studies on Human Exposure

Case studies involving workers exposed to 4-chloro-N-methylaniline during its synthesis have raised concerns regarding its carcinogenic potential:

- Bladder Cancer Incidence : A cohort study reported an incidence rate of bladder tumors significantly higher than expected among workers involved in the production of chlordimeform from this compound. The standardized incidence ratios were found to be as high as 89.7 times greater than comparable populations .

- Mortality Studies : Another retrospective cohort study involving employees from a dye production facility indicated increased mortality rates from malignant neoplasms associated with exposure to aromatic amines like 4-chloro-N-methylaniline .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | C₇H₈ClN (4-Chloro-N-methylaniline) |

| Metabolism | Rapid conversion to metabolites; covalent binding to biomolecules |

| Acute Toxicity Findings | Dose-dependent organ enlargement; hematuria at high doses |

| Chronic Exposure Effects | Significant weight loss; histopathological changes in liver and spleen |

| Human Case Studies | Increased bladder cancer incidence among exposed workers |

Eigenschaften

IUPAC Name |

4-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYKKJMLOFDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239331 | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-96-7 | |

| Record name | 4-Chloro-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Chloro-N-methylaniline in studying drug metabolism in the lungs?

A1: 4-Chloro-N-methylaniline serves as a model substrate to assess the activity of specific drug-metabolizing enzymes in the lungs. Specifically, the rate of 4-Chloro-N-methylaniline demethylation is used as an indicator of enzyme activity. This approach has been used to investigate how lung surgery, such as unilateral pneumonectomy, affects the drug-metabolizing capacity of the remaining lung tissue in rabbits. []

Q2: How does unilateral pneumonectomy impact the metabolism of 4-Chloro-N-methylaniline in rabbits?

A2: Research indicates that after unilateral pneumonectomy in rabbits, the remaining lung exhibits a reduced ability to metabolize 4-Chloro-N-methylaniline. This effect is most pronounced at 10 days post-surgery, with significant decreases observed in the activity of 4-Chloro-N-methylaniline demethylase compared to sham-operated control animals. [] Interestingly, by 28 days post-surgery, the drug metabolism parameters, including 4-Chloro-N-methylaniline demethylation, generally return to levels comparable to the control group. []

Q3: What spectroscopic techniques have been employed to characterize 4-Chloro-N-methylaniline?

A3: Researchers have utilized a combination of spectroscopic methods to characterize the structural features of 4-Chloro-N-methylaniline. These include Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provide complementary information about the vibrational modes, molecular bonds, and nuclear environment within the molecule, allowing for a comprehensive understanding of its structure.

Q4: Can 4-Chloro-N-methylaniline be used to synthesize radiolabeled compounds for medical imaging?

A4: Yes, derivatives of 4-Chloro-N-methylaniline can be employed as intermediates in the synthesis of radiolabeled compounds, specifically [2′-18F]-1,4-benzodiazepine-2-ones. [] These radiolabeled compounds hold potential for use in positron emission tomography (PET), a medical imaging technique. The synthesis involves using a derivative of 4-Chloro-N-methylaniline, where the chlorine atom is replaced with a fluorine-18 isotope, to create the radiolabeled intermediate. []

Q5: What is the crystal structure of 4-Chloro-N-methylaniline?

A5: X-ray crystallography studies reveal that 4-Chloro-N-methylaniline crystallizes with a tetrahydroisoquinoline skeleton. [] The molecule displays a dihedral angle of 85.82° between its two benzene rings. [] Additionally, an intramolecular hydrogen bond is observed between the nitrogen and hydrogen atoms within the molecule. [] The crystal packing is further stabilized by intermolecular interactions, specifically C—H⋯π interactions between adjacent molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.